Ethyl 7-(piperazin-1-yl)heptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-(piperazin-1-yl)heptanoate is a chemical compound that features a piperazine ring attached to a heptanoate ester. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The presence of the piperazine ring, a common motif in many bioactive molecules, makes it a valuable scaffold for drug design and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-(piperazin-1-yl)heptanoate typically involves the reaction of piperazine with an appropriate heptanoic acid derivative. One common method is the esterification of 7-bromoheptanoic acid with ethanol to form ethyl 7-bromoheptanoate, followed by nucleophilic substitution with piperazine. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled and reused is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(piperazin-1-yl)heptanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester can be reduced to form alcohols.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: this compound can be converted to 7-(piperazin-1-yl)heptanoic acid.
Reduction: The reduction of the ester group can yield 7-(piperazin-1-yl)heptanol.
Substitution: Various substituted piperazine derivatives can be formed depending on the substituents used.
Scientific Research Applications
Ethyl 7-(piperazin-1-yl)heptanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of piperazine-containing compounds and their biological activities.
Medicine: The compound is explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological and psychiatric disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 7-(piperazin-1-yl)heptanoate depends on its specific application. In medicinal chemistry, the piperazine ring can interact with various biological targets, including neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing physiological processes.
Comparison with Similar Compounds
Ethyl 7-(piperazin-1-yl)heptanoate can be compared with other piperazine derivatives such as:
Ethyl 7-[4-(2-methoxyphenyl)-1-piperazinyl]heptanoate: This compound has a methoxyphenyl group attached to the piperazine ring, which can influence its biological activity and pharmacokinetic properties.
Fluphenazine enanthate: A phenothiazine derivative used in the treatment of psychoses, which also contains a piperazine ring but has different pharmacological properties.
Properties
Molecular Formula |
C13H26N2O2 |
---|---|
Molecular Weight |
242.36 g/mol |
IUPAC Name |
ethyl 7-piperazin-1-ylheptanoate |
InChI |
InChI=1S/C13H26N2O2/c1-2-17-13(16)7-5-3-4-6-10-15-11-8-14-9-12-15/h14H,2-12H2,1H3 |
InChI Key |
AKUWQHXWACCTQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCN1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.